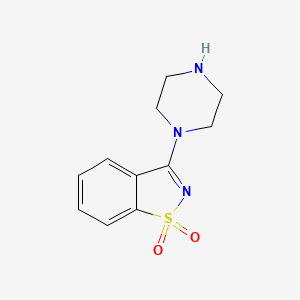

1,2-苯并异噻唑,3-(1-哌嗪基)-,1,1-二氧化物

描述

“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is a heterocyclic compound that belongs to the family of benzothiazole derivatives . It is also known as “3-Piperazin-1-yl-benzo[d]isothiazole” and has the empirical formula C11H13N3S .

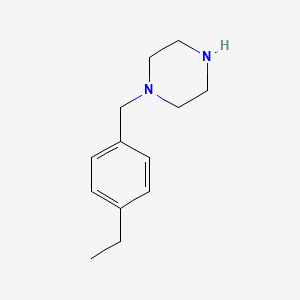

Molecular Structure Analysis

The molecular structure of “1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” consists of a benzisothiazole ring attached to a piperazine ring . The molecular weight of the compound is 219.31 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving “1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” are not detailed in the search results.Physical And Chemical Properties Analysis

“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is a yellow solid . It has a melting point of 89.0 to 93.0 °C and a predicted boiling point of 320.2±35.0 °C . The compound has a density of 1.256 and is soluble in methanol . It is stored at a temperature of 2-8°C .科学研究应用

Ziprasidone in Schizophrenia Treatment

Field

Psychiatry - Schizophrenia Treatment

Application

Ziprasidone is a second-generation antipsychotic that received Food and Drug Administration approval for the treatment of schizophrenia .

Method of Application

The medication is typically administered orally, with the dosage adjusted according to the patient’s response and tolerance .

Results

As anticipated, ziprasidone was found to be effective for its indicated uses . An attractive characteristic is its neutral effect on weight thereby providing patients with a non-obesogenic long-term treatment option .

Ziprasidone in Combination Therapy for Treatment-Resistant Schizophrenia

Field

Psychiatry - Treatment-Resistant Schizophrenia

Application

A study aimed to assess the efficacy of ziprasidone plus sertraline in treatment-resistant schizophrenia (TRS) patients as compared to ziprasidone monotherapy .

Method of Application

The study was a 24-week, randomized, controlled, double-blinded clinical research trial. Patients were either given a usual dose of ziprasidone monotherapy or a low dose of ziprasidone in combination with sertraline .

Results

The patients in the combination therapy group showed greater reductions in the Positive and Negative Syndrome Scale (PANSS) positive symptom, negative symptom, total score, and Hamilton Depression Rating Scale (HAMD) total score. Additionally, they had a greater increase in Personal and Social Performance Scale (PSP) total score .

Ziprasidone in Bipolar Disorder

Field

Psychiatry - Bipolar Disorder

Results

Ziprasidone can effectively reduce the rate and time of relapses in bipolar disorder, although the mechanism of action is unknown .

Ziprasidone in Major Depression

Field

Psychiatry - Major Depression

Application

Ziprasidone is used in the treatment of major depression .

Results

The effectiveness of ziprasidone in major depression is still under investigation .

安全和危害

属性

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBXIPJNXUMSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351287 | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

CAS RN |

131540-88-0 | |

| Record name | 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131540-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)